

# Key characteristics of 4-Amino-3-methoxybenzoic acid

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## Compound of Interest

Compound Name:	2486-69-3
Cat. No.:	B104335

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## A Technical Guide to 4-Amino-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Amino-3-methoxybenzoic acid (CAS No: **2486-69-3**), a pivotal chemical intermediate. It details the compound's core properties, applications in synthesis, experimental protocols, and essential safety information, tailored for professionals in research and pharmaceutical development.

## Core Chemical and Physical Properties

4-Amino-3-methoxybenzoic acid is a substituted aromatic carboxylic acid. Its key identifiers and physicochemical properties are summarized below. The compound typically appears as a grey, white, or light yellow crystalline powder.[\[1\]](#)[\[2\]](#)

Table 1: Chemical Identifiers and Properties

Property	Value	Reference(s)
CAS Number	2486-69-3	[3]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>3</sub>	[3]
Molecular Weight	167.16 g/mol	[3]
Synonyms	4-Amino-m-anisic acid, 3-Methoxy-4-aminobenzoic acid	[3]
SMILES	COc1cc(ccc1N)C(O)=O	
InChI Key	JNFGLYJROFAOQP-UHFFFAOYSA-N	

Table 2: Physicochemical Data

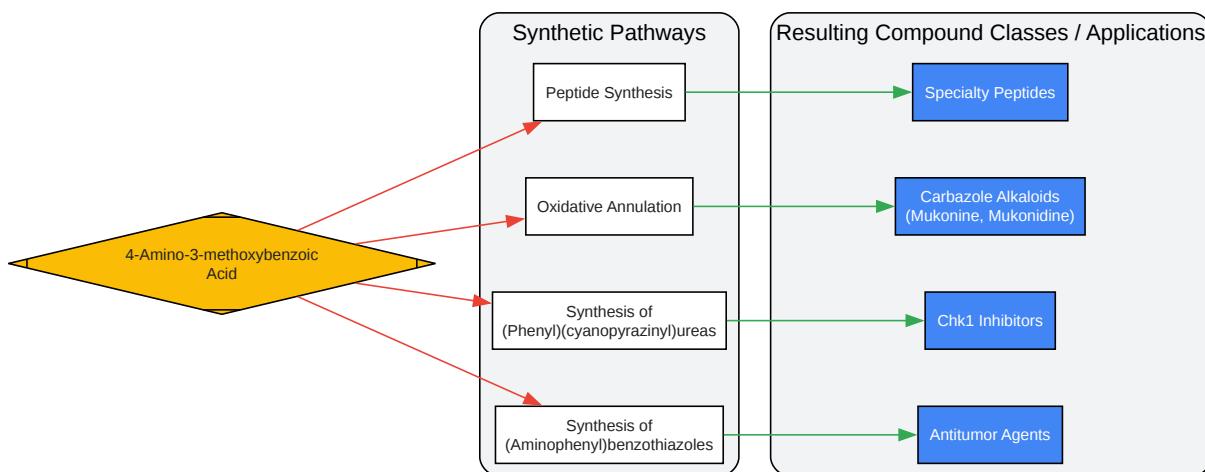
Property	Value	Reference(s)
Melting Point	186-188 °C	[1]
Boiling Point	357.9 ± 27.0 °C (Predicted)	[1]
Appearance	Grey, or White to Light yellow/orange powder/crystal	[1][2]

## Applications in Research and Drug Development

4-Amino-3-methoxybenzoic acid is a versatile building block in organic synthesis, particularly for constructing complex heterocyclic scaffolds with significant biological activity. Its established applications include:

- **Antitumor Agents:** It serves as a crucial intermediate in the preparation of (aminophenyl)benzothiazoles, a class of compounds investigated for their antitumor properties.[1]
- **Checkpoint Kinase-1 (Chk1) Inhibitors:** The compound is used to synthesize (phenyl)(cyanopyrazinyl)urea derivatives, which have been identified as inhibitors of Chk1, a key target in cancer therapy.[1]

- Natural Product Synthesis: It is a key precursor for the efficient synthesis of carbazole alkaloids like mukonine and mukonidine through oxidative annulation.[1]
- General Research: It is widely used as a biochemical reagent in life science research and as a sulfonylation reagent in drug discovery and organic synthesis.[4] It has also been investigated as a potential hydroxylase enzyme inhibitor.



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Role of 4-Amino-3-methoxybenzoic acid as a synthetic precursor.

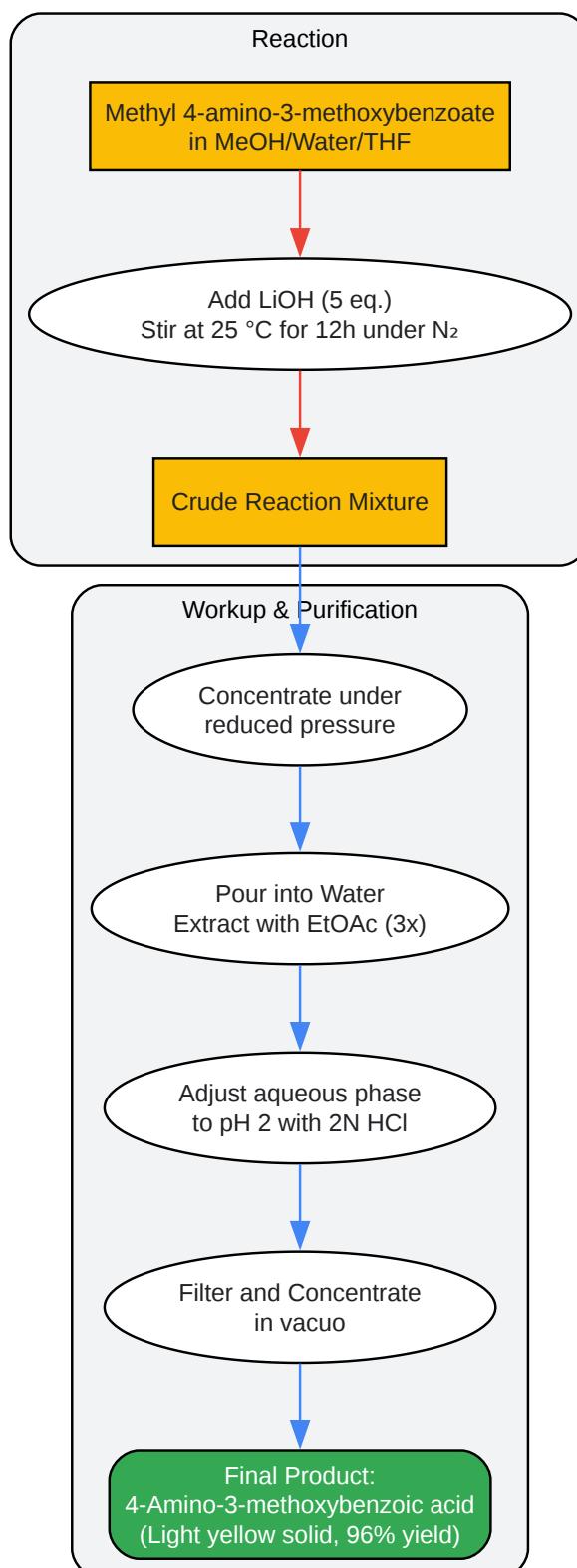
## Experimental Protocols

A common laboratory-scale synthesis involves the hydrolysis of the corresponding methyl ester. [5]

Starting Material: Methyl 4-amino-3-methoxybenzoate Reagents: Lithium hydroxide (LiOH), Methanol (MeOH), Tetrahydrofuran (THF), Water, 2 N Hydrochloric acid (HCl), Ethyl acetate (EtOAc)

**Methodology:**

- A solution of methyl 4-amino-3-methoxybenzoate (1 eq.) is prepared in a mixture of Methanol, Water, and THF.
- Lithium hydroxide (5 eq.) is added to the solution in one portion at 25 °C under a nitrogen atmosphere.
- The mixture is stirred at 25 °C for 12 hours. Reaction completion is monitored by Thin Layer Chromatography (TLC).
- The reaction mixture is concentrated under reduced pressure.
- The residue is redissolved in water and extracted three times with ethyl acetate to remove any unreacted starting material or non-polar impurities.
- The aqueous phase is acidified to a pH of 2 using 2 N HCl, leading to the precipitation of the product.
- The solid product is collected by filtration and concentrated in vacuo to yield 4-Amino-3-methoxybenzoic acid as a light yellow solid (96% yield).[5]



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Workflow for the synthesis of 4-Amino-3-methoxybenzoic acid.

While comprehensive, peer-reviewed spectral datasets for 4-Amino-3-methoxybenzoic acid are not readily available in public databases, its structure allows for the prediction of key spectroscopic features.

- $^1\text{H}$  NMR: The spectrum is expected to show distinct signals for the three aromatic protons, a singlet for the methoxy (-OCH<sub>3</sub>) protons, a broad singlet for the amine (-NH<sub>2</sub>) protons, and a very broad singlet for the carboxylic acid (-COOH) proton. The aromatic signals' coupling patterns would confirm the 1,2,4-substitution pattern.
- $^{13}\text{C}$  NMR: The spectrum should display eight distinct carbon signals: one for the carboxylic carbonyl, six for the aromatic carbons (two of which are quaternary and oxygen-bound, four are proton-bound), and one for the methoxy carbon.
- IR Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (typically  $\sim$ 2500-3300 cm<sup>-1</sup>), N-H stretching from the primary amine ( $\sim$ 3300-3500 cm<sup>-1</sup>), a strong C=O stretch from the carbonyl group ( $\sim$ 1680-1710 cm<sup>-1</sup>), C-O stretching for the ether and carboxylic acid ( $\sim$ 1200-1300 cm<sup>-1</sup>), and characteristic C=C stretching from the aromatic ring ( $\sim$ 1450-1600 cm<sup>-1</sup>).
- Mass Spectrometry: The molecular ion peak (M<sup>+</sup>) would be expected at m/z = 167.16. Common fragmentation patterns would likely involve the loss of H<sub>2</sub>O, CO, and COOH.

## Safety and Handling

4-Amino-3-methoxybenzoic acid is classified as an irritant. Proper handling is essential to ensure laboratory safety.

Table 3: GHS Hazard Information

Category	GHS Pictogram	Signal Word	Hazard Statements
Classification	 alt text	Warning	H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3]
Prevention			P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection.[3]
Response			P302 + P352: IF ON SKIN: Wash with plenty of water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

- Handling: Use in a well-ventilated area or under a fume hood to avoid dust inhalation. Avoid contact with skin, eyes, and clothing.
- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. A NIOSH-approved dust mask is recommended when handling the powder.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Some suppliers recommend refrigerated storage.

- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Entrust disposal to a licensed waste disposal company.

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)